

A Researcher's Guide to the NMR Spectral Interpretation of Azelaoyl Chloride

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Compound of Interest

Compound Name: Azelaoyl chloride

Cat. No.: B087186

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical reagents is paramount. This guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **Azelaoyl chloride**, a common bifunctional building block. A comparison with its parent compound, azelaic acid, is included to highlight key spectral differences, supported by predicted data and a standardized experimental protocol.

Azelaoyl chloride, with the chemical formula $\text{C}_9\text{H}_{14}\text{Cl}_2\text{O}_2$, is the diacyl chloride derivative of azelaic acid.^{[1][2]} Its symmetric structure, consisting of a seven-carbon aliphatic chain flanked by two acyl chloride groups, gives rise to a distinct and predictable NMR spectrum. Understanding this spectrum is crucial for verifying sample purity and for monitoring its reactions in various synthetic applications.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and assignments for **Azelaoyl chloride**. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar functional groups.

Table 1: Predicted ^1H NMR Data for **Azelaoyl chloride** (in CDCl_3)

Position	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
α -CH ₂	2.8 - 3.0	Triplet	4H	-CH ₂ -COCl
β -CH ₂	1.7 - 1.9	Quintet	4H	-CH ₂ -CH ₂ -COCl
γ , δ -CH ₂	1.3 - 1.5	Multiplet	6H	-CH ₂ -(CH ₂) ₃ -CH ₂ -

Table 2: Predicted ¹³C NMR Data for **Azelaoyl chloride** (in CDCl₃)

Position	Chemical Shift (ppm)	Assignment
C=O	172 - 174	-COCl
α -CH ₂	45 - 48	-CH ₂ -COCl
β -CH ₂	28 - 30	-CH ₂ -CH ₂ -COCl
γ , δ -CH ₂	24 - 26	-CH ₂ -(CH ₂) ₃ -CH ₂ -

Comparative Analysis: Azelaoyl chloride vs. Azelaic Acid

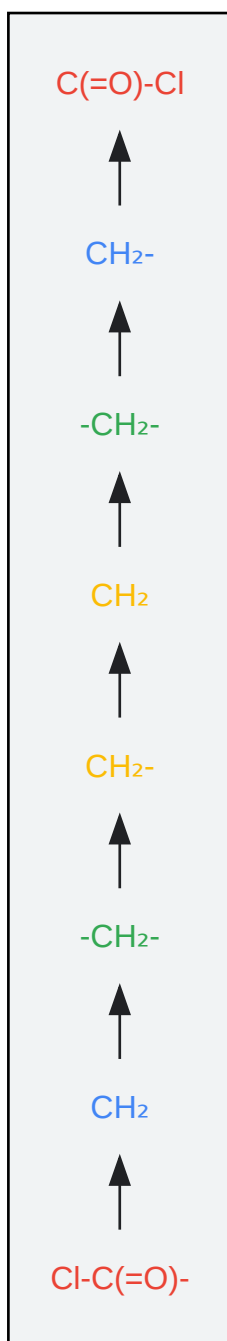
The key difference in the NMR spectra of **Azelaoyl chloride** and its precursor, azelaic acid, lies in the chemical shifts of the nuclei closest to the carbonyl group. The electron-withdrawing nature of the chlorine atom in the acyl chloride functionality causes a significant downfield shift for the α -protons and α -carbons compared to the carboxylic acid.

Table 3: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts

Position	Azelaoyl chloride (ppm)	Azelaic Acid (ppm)
1H NMR		
α -CH ₂	2.8 - 3.0	2.2 - 2.4
13C NMR		
C=O	172 - 174	178 - 180
α -CH ₂	45 - 48	33 - 35

Structural Visualization and NMR Assignments

The following diagram illustrates the chemical structure of **Azelaoyl chloride** and the assignment of the different proton and carbon environments, which directly correspond to the predicted NMR signals.



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References

- 1. Azelaoyl chloride [webbook.nist.gov]
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